(R)-BRD3731

Description

Properties

IUPAC Name |

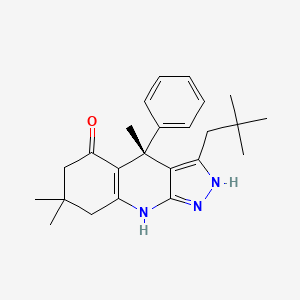

(4R)-3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O/c1-22(2,3)12-17-20-21(27-26-17)25-16-13-23(4,5)14-18(28)19(16)24(20,6)15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3,(H2,25,26,27)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRXTIGAQRIAEX-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(C3=C(NN=C3N2)CC(C)(C)C)(C)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C2=C(CC(CC2=O)(C)C)NC3=NNC(=C31)CC(C)(C)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-BRD3731: A Technical Guide to its Mechanism of Action as a Selective GSK3β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). The document details its molecular interactions, impact on key signaling pathways, and cellular effects, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Selective GSK3β Inhibition

This compound functions as a potent and selective inhibitor of the serine/threonine kinase GSK3β.[1][2] GSK3 is a critical regulatory kinase involved in numerous cellular processes, including the Wnt/β-catenin signaling pathway.[1] It exists as two paralogs, GSK3α and GSK3β, which share a high degree of similarity. However, selective inhibition of these paralogs is of significant interest for therapeutic development in various diseases, including neurological disorders, diabetes, and cancer.[1]

This compound exhibits a notable selectivity for GSK3β over GSK3α, as demonstrated by in vitro kinase assays. This selectivity is crucial for dissecting the specific roles of GSK3β in cellular signaling and for developing targeted therapeutics with potentially fewer off-target effects.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified through various biochemical and cellular assays.

| Parameter | Target | Value | Reference |

| IC50 | GSK3β | 15 nM | [1] |

| IC50 | GSK3α | 215 nM | |

| Selectivity | GSK3β vs. GSK3α | ~14-fold | |

| IC50 | GSK3β (D133E mutant) | 53 nM | |

| Kd (cellular context) | GSK3β | 3.3 µM |

Table 1: In vitro inhibitory activity and selectivity of BRD3731.

| Cell Line | Treatment | Effect | Concentration | Reference |

| SH-SY5Y | BRD3731 | Inhibition of CRMP2 phosphorylation | 1-10 µM | |

| HL-60 | BRD3731 | Decrease in β-catenin S33/37/T41 phosphorylation | 20 µM | |

| HL-60 | BRD3731 | Induction of β-catenin S675 phosphorylation | 20 µM | |

| SIM-A9 (microglia) | BRD3731 + LPS | Inhibition of IL-1β mRNA | 10 µM | |

| SIM-A9 (microglia) | BRD3731 + LPS | Inhibition of IL-1β mRNA | 20 µM | |

| SIM-A9 (microglia) | BRD3731 + LPS | Inhibition of IL-6 mRNA | 10 µM | |

| SIM-A9 (microglia) | BRD3731 + LPS | Inhibition of IL-6 mRNA | 20 µM | |

| SIM-A9 (microglia) | BRD3731 + LPS | Inhibition of nitrite production | 10 µM | |

| SIM-A9 (microglia) | BRD3731 + LPS | Inhibition of nitrite production | 20 µM | |

| SIM-A9 (microglia) | BRD3731 + LPS | Inhibition of nitrite production | 40 µM | |

| SIM-A9 (microglia) | BRD3731 | Enhancement of HO-1 expression | 10 µM | |

| SIM-A9 (microglia) | BRD3731 | Enhancement of HO-1 expression | 20 µM |

Table 2: Cellular effects of BRD3731.

Impact on Signaling Pathways

This compound modulates key signaling pathways primarily through its inhibition of GSK3β.

Wnt/β-Catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK3β is a key component of the "destruction complex" which phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK3β, this compound prevents the phosphorylation of β-catenin at sites such as S33, S37, and T41. This stabilization of β-catenin allows it to accumulate in the cytoplasm and subsequently translocate to the nucleus, where it acts as a transcriptional co-activator for Wnt target genes.

Nrf2 Signaling Pathway

GSK3β is also known to negatively regulate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Inhibition of GSK3β by this compound can lead to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro GSK3β Kinase Activity Assay

This assay quantifies the enzymatic activity of GSK3β and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human GSK3β enzyme

-

GSK3-specific substrate peptide (e.g., a pre-phosphorylated peptide)

-

ATP (Adenosine triphosphate)

-

This compound at various concentrations

-

Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

In a 384-well plate, add the GSK3β enzyme to each well, except for the negative control.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding a mixture of the GSK3 substrate peptide and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. Luminescence is proportional to kinase activity.

-

Calculate the IC50 value by plotting the percentage of GSK3β inhibition against the logarithm of the this compound concentration.

Western Blot Analysis of β-Catenin Phosphorylation

This method is used to assess the phosphorylation status of β-catenin in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HL-60)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-β-catenin (S33/37/T41), anti-total-β-catenin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle for a specified time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-β-catenin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total β-catenin and a loading control to normalize the data.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of GSK3β. Its mechanism of action, centered on the selective inhibition of GSK3β, leads to the modulation of critical signaling pathways, including the Wnt/β-catenin and Nrf2 pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of cell biology, pharmacology, and drug discovery. Further investigation into the therapeutic potential of this compound is warranted, particularly in diseases where GSK3β hyperactivity is implicated.

References

(R)-BRD3731: A Selective GSK3β Inhibitor for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a wide array of cellular processes and pathological conditions. This document provides a comprehensive technical overview of this compound, including its mechanism of action, selectivity, and effects in various experimental models. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to facilitate its application in research and drug discovery.

Core Properties and Mechanism of Action

This compound is the (R)-enantiomer of BRD3731, a pyrazolodihydropyridine derivative.[1] It functions as an ATP-competitive inhibitor of GSK3β.[2] Glycogen synthase kinase 3 (GSK3) exists as two highly similar paralogs, GSK3α and GSK3β.[3] While dual inhibitors of both isoforms exist, the development of paralog-selective inhibitors like this compound allows for the specific interrogation of GSK3β's roles in cellular pathways.[1]

GSK3β is a key negative regulator in the canonical Wnt/β-catenin signaling pathway.[3] In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3β by this compound prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of Wnt target genes.

Quantitative Data

The inhibitory activity and selectivity of this compound and its racemic form, BRD3731, have been characterized in various studies. The following tables summarize the key quantitative data.

| Compound | Target | IC50 | Selectivity (GSK3α/GSK3β) |

| This compound | GSK3β | 1.05 µM | ~6.4-fold |

| GSK3α | 6.7 µM | ||

| BRD3731 | GSK3β | 15 nM | ~14.3-fold |

| GSK3α | 215 nM |

Table 1: In vitro inhibitory activity of this compound and BRD3731 against GSK3 isoforms.

| Cell Line | Compound | Concentration | Effect |

| SH-SY5Y | BRD3731 | 1-10 µM | Inhibition of CRMP2 phosphorylation. |

| HL-60 | BRD3731 | 20 µM | Decrease in β-catenin (S33/37/T41) phosphorylation and induction of β-catenin (S675) phosphorylation. |

| TF-1 | BRD3731 | 10-20 µM | Impaired colony formation. |

| MV4-11 | BRD3731 | 10-20 µM | Increased colony-forming ability. |

| SIM-A9 (microglia) | BRD3731 | 10-40 µM | Significant inhibition of LPS-stimulated nitrite production. |

| 10-20 µM | Significant inhibition of LPS-induced IL-1β and IL-6 mRNA levels. |

Table 2: Cellular effects of BRD3731 in various cell lines.

| Animal Model | Compound | Dosage | Effect |

| Fmr1 Knockout Mice | BRD3731 | 30 mg/kg (i.p.) | Reduction in audiogenic seizures. |

Table 3: In vivo efficacy of BRD3731.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK3β.

Caption: Experimental workflow for determining the IC50 of this compound against GSK3β.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

GSK3β Kinase Assay (IC50 Determination)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the in vitro inhibitory potency of this compound.

Materials:

-

Recombinant human GSK3β enzyme

-

GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)

-

ATP

-

Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Reaction Setup: In each well of the plate, add the GSK3β enzyme, the assay buffer, and the diluted this compound or vehicle control.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the GSK3 substrate peptide and ATP. The final ATP concentration should be at or near its Km for GSK3β for competitive inhibitor studies.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Signal Detection: Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol. This typically involves a luciferase-based system that measures ATP consumption.

-

Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for β-catenin Phosphorylation

This protocol describes the detection of changes in β-catenin phosphorylation in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HL-60)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle for the desired duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated β-catenin signal to the total β-catenin and the loading control.

Colony Formation Assay

This assay assesses the effect of this compound on the clonogenic survival and proliferation of cells.

Materials:

-

Cell lines (e.g., TF-1, MV4-11)

-

Complete growth medium

-

This compound

-

6-well plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for a period that allows for colony formation (e.g., 7-14 days), changing the medium with fresh compound as needed.

-

Fixation and Staining:

-

Wash the wells with PBS.

-

Fix the colonies with a solution like 10% neutral buffered formalin or methanol.

-

Stain the colonies with crystal violet solution for 10-30 minutes.

-

-

Quantification:

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

The results can be expressed as a percentage of the number of colonies in the vehicle-treated control.

-

Audiogenic Seizure Model in Fmr1 Knockout Mice

This in vivo model is used to evaluate the therapeutic potential of compounds for Fragile X syndrome.

Materials:

-

Fmr1 knockout (KO) mice and wild-type (WT) littermates

-

This compound

-

Vehicle for drug administration (e.g., a solution containing DMSO, PEG300, Tween-80, and saline)

-

A sound-attenuating chamber

-

A sound source capable of producing a high-intensity alarm (e.g., 120 dB)

Procedure:

-

Acclimation: Acclimate the mice to the testing room and handling procedures.

-

Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a specified time before the seizure induction.

-

Seizure Induction:

-

Place a single mouse in the testing chamber and allow for a brief acclimation period.

-

Expose the mouse to a high-intensity acoustic stimulus for a defined duration (e.g., 2 minutes).

-

-

Behavioral Scoring: Observe and score the mouse's behavior during the stimulus presentation. A typical scoring system is as follows:

-

0: No response

-

1: Wild running

-

2: Clonic seizure (uncontrolled muscle twitching)

-

3: Tonic seizure (limb extension)

-

4: Respiratory arrest/death

-

-

Data Analysis: Compare the seizure incidence and severity scores between the this compound-treated and vehicle-treated groups. Statistical analysis can be performed using appropriate non-parametric tests.

Conclusion

This compound is a valuable research tool for investigating the specific functions of GSK3β in health and disease. Its selectivity over GSK3α allows for a more precise dissection of signaling pathways. The data and protocols presented in this guide are intended to support the scientific community in utilizing this compound to advance our understanding of GSK3β biology and to explore its potential as a therapeutic target for a range of disorders, including neurological conditions and cancer.

References

An In-Depth Technical Guide to (R)-BRD3731: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a multitude of cellular processes and disease states. This technical guide provides a comprehensive overview of this compound, including its chemical structure, a detailed synthesis protocol derived from patent literature, extensive quantitative biological data, and a depiction of its role in relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the chemical name (R)-N-(3-(dimethylamino)propyl)-5-methyl-N'-((R)-1-phenylpropyl)-[1,1'-biphenyl]-2,4'-dicarboxamide, is a small molecule inhibitor of GSK3. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₃₁N₃O |

| Molecular Weight | 377.52 g/mol |

| CAS Number | 2056262-08-7 |

| Appearance | White to off-white solid |

Chemical Structure:

Chemical structure diagram of this compound would be displayed here.

(Note: A chemical structure drawing would be inserted here in a final document.)

Synthesis

The synthesis of this compound is detailed in patent US20160375006A1 as compound example 273. The following is a summary of the synthetic route. For a complete, step-by-step experimental protocol, readers are directed to the aforementioned patent document.

Synthetic Workflow Diagram

Caption: A simplified workflow for the synthesis of this compound.

Biological Activity

This compound is a selective inhibitor of GSK3β. Its biological activity has been characterized through various in vitro assays.

Kinase Inhibition

The inhibitory activity of this compound against GSK3 isoforms is presented below.

| Target | IC₅₀ (µM) | Reference |

| GSK3β | 1.05 | [1] |

| GSK3α | 6.7 | [1] |

Cellular Activity

This compound has been shown to modulate downstream targets of GSK3β in cellular contexts.

| Cell Line | Effect | Concentration (µM) | Reference |

| SH-SY5Y | Inhibits phosphorylation of CRMP2 | 1-10 | |

| HL-60 | Decreases β-catenin S33/37/T41 phosphorylation | 20 | |

| SIM-A9 (microglia) | Significant decrease in CD11b mRNA levels | 10-20 | |

| SIM-A9 (microglia) | Significant inhibition of Iba1 mRNA levels | 10-20 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been demonstrated by its ability to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

| Cytokine | Inhibition at 10 µM (%) | Inhibition at 20 µM (%) | Reference |

| IL-1β | 75.67 | 92.75 | |

| IL-6 | 42.14 | 54.57 | |

| TNF-α | 40.8 | 62.87 |

Signaling Pathway

GSK3β is a key regulator in multiple signaling pathways. Inhibition of GSK3β by this compound can lead to the modulation of various downstream cellular processes.

GSK3β Signaling Pathway Diagram

Caption: Inhibition of GSK3β by this compound and its downstream effects.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A general protocol for determining the IC₅₀ of a compound against a kinase is as follows:

-

Reagents and Materials:

-

Recombinant human GSK3β enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

This compound (or test compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. Add the kinase, substrate, and compound dilutions to the wells of a 384-well plate. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader. f. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Cytokine Measurement Assay

The following protocol outlines a method for measuring the effect of this compound on cytokine production in microglial cells.

-

Cell Culture:

-

Culture SIM-A9 microglial cells in appropriate media and conditions.

-

-

Treatment: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound for 1-2 hours. c. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.

-

Cytokine Measurement: a. Collect the cell culture supernatant. b. Measure the concentrations of IL-1β, IL-6, and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: a. Calculate the percent inhibition of cytokine production for each concentration of this compound compared to the LPS-treated control.

Griess Assay for Nitrite Determination

This assay is used to measure nitric oxide (NO) production, an indicator of inflammation.

-

Sample Preparation:

-

Collect cell culture supernatants from treated and control cells as described in the cytokine measurement assay.

-

-

Procedure: a. Add 50 µL of cell culture supernatant to a 96-well plate. b. Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for 10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm using a microplate reader. e. Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of GSK3β. Its selectivity and well-characterized biological activity make it a suitable probe for cellular and in vivo studies. This guide provides essential technical information to facilitate the use of this compound in drug discovery and development efforts targeting GSK3β-mediated pathways.

References

(R)-BRD3731: A Technical Guide to its Biological Activity and Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BRD3731 is a small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK3), a serine/threonine kinase implicated in a wide array of cellular processes and pathological conditions. GSK3 exists as two highly homologous isoforms, GSK3α and GSK3β, both of which are constitutively active in resting cells and are regulated via inhibition in response to various signaling pathways. This compound has been identified as a useful chemical probe for investigating the specific roles of GSK3β. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and associated methodologies for studying this compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of GSK3. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. This inhibition leads to the modulation of various signaling pathways where GSK3 plays a critical regulatory role.

Biological Activity and Molecular Targets

The primary molecular targets of this compound are the two isoforms of Glycogen Synthase Kinase 3, GSK3α and GSK3β. It exhibits a preference for GSK3β over GSK3α.

In Vitro Kinase Inhibition

This compound has been characterized by its half-maximal inhibitory concentration (IC50) against GSK3α and GSK3β. The quantitative data for its in vitro kinase inhibitory activity is summarized in the table below.

| Target | IC50 (µM) |

| GSK3β | 1.05[1][2][3] |

| GSK3α | 6.7[1][2] |

Table 1: In vitro inhibitory activity of this compound against GSK3 isoforms.

Cellular Activity

In cellular contexts, the inhibition of GSK3 by this compound leads to the modulation of downstream signaling pathways. Key observed cellular activities include:

-

Modulation of β-catenin Phosphorylation: GSK3β is a key component of the β-catenin destruction complex. Inhibition of GSK3β by this compound is expected to prevent the phosphorylation of β-catenin at Ser33, Ser37, and Thr41, leading to its stabilization and accumulation.

-

Inhibition of CRMP2 Phosphorylation: Collapsin Response Mediator Protein 2 (CRMP2) is a substrate of GSK3β. The phosphorylation of CRMP2 by GSK3β is implicated in the regulation of neuronal polarity and axon outgrowth. Inhibition of GSK3β by this compound would be expected to decrease the phosphorylation of CRMP2.

-

Anti-inflammatory Effects in Microglia: this compound has been shown to exert anti-inflammatory effects in microglial cells. Specifically, it can inhibit the production of pro-inflammatory cytokines.

The following table summarizes the observed effects of a closely related and more potent GSK3β inhibitor, BRD3731, which provides insight into the expected cellular activities of this compound.

| Cell Line | Concentration | Effect | Reference |

| SH-SY5Y | 1-10 µM | Inhibition of CRMP2 phosphorylation | |

| HL-60 | 20 µM | Decreased β-catenin S33/37/T41 phosphorylation | |

| SIM-A9 (microglia) | 10-40 µM | Significant inhibition of LPS-stimulated nitrite production | |

| SIM-A9 (microglia) | 10-20 µM | Significant inhibition of LPS-induced IL-1β, IL-6, and TNF-α mRNA levels |

Table 2: Cellular activities of the related GSK3β inhibitor BRD3731.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

GSK3β Kinase Assay (In Vitro IC50 Determination)

This protocol describes a typical luminescence-based kinase assay to determine the IC50 value of this compound against GSK3β.

Materials:

-

Recombinant human GSK3β enzyme

-

GSK3 substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound stock solution in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Enzyme and Substrate Preparation: Dilute the GSK3β enzyme and GSK3 substrate peptide in kinase assay buffer to the desired concentrations.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase assay buffer

-

This compound solution at various concentrations

-

GSK3β enzyme solution

-

Incubate for 10-15 minutes at room temperature.

-

-

Initiation of Reaction: Add ATP solution to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Phosphorylated β-catenin

This protocol outlines the procedure for detecting changes in the phosphorylation of β-catenin at Ser33/37/Thr41 in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., SH-SY5Y, HL-60)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-β-catenin (Ser33/37/Thr41)

-

Mouse or rabbit anti-total β-catenin

-

Mouse or rabbit anti-β-actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-β-catenin, diluted in blocking buffer, overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total β-catenin and a loading control to normalize the data.

Signaling Pathways and Workflows

GSK3 Signaling Pathway

Caption: GSK3β signaling pathway and points of inhibition.

Biochemical Assay Workflow

Caption: Workflow for in vitro GSK3β kinase inhibition assay.

Cellular Western Blot Workflow

References

The Discovery and Development of (R)-BRD3731: A Selective GSK3β Inhibitor

(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a wide range of cellular processes and pathological conditions. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction to GSK3β as a Therapeutic Target

Glycogen Synthase Kinase 3 (GSK3) exists as two highly homologous isoforms, GSK3α and GSK3β, which are key regulators in numerous signaling pathways, including the Wnt/β-catenin and insulin signaling pathways.[1] Dysregulation of GSK3 activity has been linked to a variety of diseases, including type 2 diabetes, cancer, and neurodegenerative disorders such as Alzheimer's disease.[1] Consequently, the development of selective GSK3 inhibitors has been a significant focus of drug discovery efforts. While many dual GSK3α/β inhibitors have been developed, achieving isoform selectivity has been a challenge.[1]

Discovery of this compound

This compound belongs to a class of pyrazolodihydropyridine compounds and was identified through research aimed at developing paralog-selective inhibitors of GSK3 kinases. The racemic compound, BRD3731, was first disclosed in patent US20160375006A1 as a selective GSK3β inhibitor.[2] Subsequent studies isolated the more potent (R)-enantiomer.

Synthesis

The synthesis of the pyrazolodihydropyridine scaffold, from which this compound is derived, is detailed in patent literature (US20160375006A1). A general synthetic scheme involves a multi-step process culminating in the formation of the core heterocyclic structure with subsequent modifications to achieve the final compound. The specific stereoselective synthesis of the (R)-enantiomer would typically involve either a chiral starting material, a chiral auxiliary, or a chiral chromatographic separation of the racemate.

Structure-Activity Relationship (SAR)

The development of BRD3731 and its analogs involved extensive structure-activity relationship studies to optimize potency and selectivity for GSK3β over GSK3α. Key to the selectivity of this class of inhibitors is the exploitation of a single amino acid difference within the ATP-binding site of the two isoforms. The patent US20160375006A1 describes various substitutions on the pyrazolodihydropyridine core and their impact on inhibitory activity.[3] This allowed for the fine-tuning of the molecule to achieve the desired selectivity profile.

Pharmacological Profile

This compound exhibits significant selectivity for GSK3β over GSK3α. There are some discrepancies in the reported IC50 values in the literature, which may be attributed to different assay conditions or the use of the racemic mixture (BRD3731) versus the pure enantiomer (this compound).

| Compound | Target | IC50 | Selectivity (α/β) | Reference |

| BRD3731 (racemate) | GSK3β | 15 nM | 14.3-fold | |

| GSK3α | 215 nM | |||

| This compound | GSK3β | 1.05 µM | 6.4-fold | |

| GSK3α | 6.7 µM |

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of GSK3β. This inhibition prevents the phosphorylation of downstream substrates, thereby modulating key signaling pathways.

Wnt/β-Catenin Signaling

In the canonical Wnt signaling pathway, GSK3β is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK3β by this compound prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin. Nuclear β-catenin then acts as a transcriptional co-activator for TCF/LEF transcription factors, upregulating the expression of Wnt target genes. BRD3731 has been shown to decrease the phosphorylation of β-catenin at Ser33/37/Thr41 in HL-60 cells.

Neuronal Signaling

GSK3β plays a crucial role in neuronal function, and its hyperactivation is implicated in neurodegenerative and neuropsychiatric disorders. One of its key substrates in neurons is the Collapsin Response Mediator Protein 2 (CRMP2). Phosphorylation of CRMP2 by GSK3β at Thr514 inhibits its activity, leading to impaired axonal growth and regeneration. BRD3731 has been demonstrated to inhibit the phosphorylation of CRMP2 in SH-SY5Y neuroblastoma cells.

Preclinical Efficacy

This compound and its racemic form have been evaluated in several preclinical models, demonstrating potential therapeutic utility in various disease areas.

| Cell Line/Model | Assay | Effect of BRD3731 | Concentration | Reference |

| SH-SY5Y | CRMP2 Phosphorylation | Inhibition | 1-10 µM | |

| HL-60 | β-catenin Phosphorylation | Decrease at S33/37/T41 | 20 µM | |

| TF-1 | Colony Formation | Impaired | 10-20 µM | |

| MV4-11 | Colony Formation | Increased | 10-20 µM | |

| Fmr1 KO mice | Audiogenic Seizures | Reduction | 30 mg/kg (i.p.) |

Experimental Protocols

The following are representative protocols for key assays used in the evaluation of this compound.

Western Blot for Phospho-β-catenin (Ser33/37/Thr41) in HL-60 Cells

-

Cell Culture and Treatment: HL-60 cells are cultured in appropriate media to approximately 80% confluency. Cells are then treated with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 20 µM for 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method such as the BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phospho-β-catenin (Ser33/37/Thr41). After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software. To ensure equal protein loading, the membrane can be stripped and re-probed for total β-catenin and a loading control such as GAPDH or β-actin.

Colony Formation Assay in TF-1 and MV4-11 Cells

-

Cell Seeding: A single-cell suspension of TF-1 or MV4-11 cells is prepared. Cells are seeded at a low density (e.g., 500-1000 cells/well) in a 6-well plate containing semi-solid medium (e.g., methylcellulose-based medium) supplemented with appropriate growth factors.

-

Treatment: this compound is added to the medium at the desired concentrations (e.g., 10-20 µM).

-

Incubation: The plates are incubated for 7-10 days in a humidified incubator at 37°C and 5% CO2 to allow for colony formation.

-

Colony Staining and Counting: After the incubation period, colonies (typically defined as clusters of >50 cells) are stained with a solution such as crystal violet and counted either manually using a microscope or with an automated colony counter.

-

Data Analysis: The number of colonies in the treated wells is compared to the number in the vehicle-treated control wells to determine the effect of this compound on colony-forming ability.

Audiogenic Seizure Model in Fmr1 KO Mice

-

Animals: Fmr1 knockout (KO) mice and their wild-type littermates are used. Seizure susceptibility is often highest at a specific age, for example, postnatal day 21.

-

Drug Administration: Mice are administered this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Acclimation and Seizure Induction: Following a 30-minute post-injection period for drug absorption, mice are placed individually into a sound-attenuating chamber. An audiogenic stimulus (e.g., a high-intensity bell or siren) is presented for a defined duration (e.g., 60 seconds).

-

Seizure Scoring: The behavioral response of each mouse is recorded and scored for seizure severity. A typical scoring system might include stages such as wild running, clonic seizures, tonic-clonic seizures, and respiratory arrest.

-

Data Analysis: The incidence and severity of seizures in the drug-treated group are compared to the vehicle-treated group to assess the anticonvulsant effects of this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of GSK3β. Its selectivity over GSK3α allows for the specific interrogation of GSK3β-mediated signaling pathways. The preclinical data suggest that selective GSK3β inhibition may be a promising therapeutic strategy for a range of disorders, including certain cancers and neurological conditions. Further research is warranted to fully elucidate the therapeutic potential of this compound and to develop it further for clinical applications.

References

The Role of (R)-BRD3731 in the Wnt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of cellular proliferation, differentiation, and development. Its dysregulation is implicated in numerous diseases, including cancer. A key negative regulator of this pathway is Glycogen Synthase Kinase 3β (GSK3β), which promotes the degradation of the central Wnt effector, β-catenin. (R)-BRD3731 has emerged as a potent and selective small molecule inhibitor of GSK3β, offering a valuable tool for the investigation and potential therapeutic targeting of the Wnt signaling cascade. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on the Wnt pathway, and detailed experimental protocols for its use.

Introduction to the Wnt Signaling Pathway and the Role of GSK3β

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. In the absence of a Wnt signal (the "off-state"), a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK3β phosphorylates β-catenin. This phosphorylation targets β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

Upon Wnt binding (the "on-state"), the destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it interacts with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, driving cellular responses.

GSK3β is a central component of the destruction complex, and its kinase activity is essential for the phosphorylation and subsequent degradation of β-catenin. Therefore, inhibition of GSK3β mimics the effect of Wnt signaling, leading to the stabilization of β-catenin and activation of the pathway.

This compound: A Selective GSK3β Inhibitor

This compound is a pyrazolo[3,4-b]quinoline derivative that has been identified as a highly selective and potent inhibitor of GSK3β. Its selectivity for GSK3β over its isoform GSK3α and other kinases makes it a precise tool for dissecting the specific roles of GSK3β in cellular processes, including the Wnt signaling pathway.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of GSK3β. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of GSK3β substrates, including β-catenin. This inhibition of β-catenin phosphorylation at key serine and threonine residues (S33, S37, and T41) prevents its recognition by the E3 ubiquitin ligase β-TrCP, leading to its stabilization and accumulation.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

| Parameter | Value | Reference |

| IC50 (GSK3β) | 1.05 µM | [1] |

| IC50 (GSK3α) | 6.7 µM | [1] |

| Selectivity (GSK3α/GSK3β) | ~6.4-fold | [1] |

Table 1: In Vitro Kinase Inhibition by this compound

| Cell Line | Concentration | Effect on β-catenin | Reference |

| HL-60 | 20 µM | Decreased phosphorylation at S33/37/T41 | [2] |

| TF-1 | 5 µM | Decreased phosphorylation and stabilization | [3] |

Table 2: Cellular Effects of this compound on β-catenin

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on the Wnt signaling pathway.

Synthesis of this compound

The synthesis of this compound is described in patent US20160375006A1 as compound example 273. While a detailed, step-by-step protocol is not publicly available in the search results, the general synthesis of the pyrazolo[3,4-b]quinoline scaffold involves a multi-step reaction. A plausible synthetic route, based on the synthesis of related compounds, is a one-pot, three-component reaction involving an aminopyrazole, an aldehyde, and a dimedone derivative, followed by chiral separation to isolate the (R)-enantiomer. Researchers should refer to the patent for more specific details.

Cell Culture and Treatment

-

Cell Lines: HEK293T, HL-60, or other cell lines with an active Wnt pathway or engineered with a Wnt reporter system are suitable.

-

Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). For cell treatment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 1-20 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.

-

Treatment: Replace the culture medium with the medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) before proceeding with downstream analysis.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of β-catenin/TCF/LEF complexes.

-

Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well and incubate for 24 hours.

-

Transfection: Co-transfect the cells with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a positive control (e.g., Wnt3a conditioned medium or a known GSK3β inhibitor like CHIR99021). Include a vehicle control (DMSO).

-

Luciferase Assay: After the desired treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The fold change in reporter activity is calculated relative to the vehicle-treated control.

Western Blot Analysis of β-catenin

This method is used to detect the levels of total and phosphorylated β-catenin.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for total β-catenin or phospho-β-catenin (e.g., anti-phospho-β-catenin Ser33/37/Thr41) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of total or phosphorylated β-catenin to a loading control (e.g., β-actin or GAPDH).

Visualizations

Wnt Signaling Pathway and the Role of this compound

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.

Experimental Workflow for TCF/LEF Reporter Assay

Caption: Workflow for the TCF/LEF dual-luciferase reporter assay.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for Western blot analysis of β-catenin.

Conclusion

This compound is a valuable research tool for studying the intricate role of GSK3β in the Wnt signaling pathway. Its selectivity allows for the precise modulation of this pathway, enabling a deeper understanding of its downstream effects. The experimental protocols provided in this guide offer a starting point for researchers to investigate the impact of this compound on β-catenin stabilization and Wnt-mediated transcription. Further research utilizing this and other selective inhibitors will continue to elucidate the complex regulation of the Wnt pathway and may pave the way for novel therapeutic strategies in diseases characterized by its aberrant activity.

References

(R)-BRD3731: A Selective GSK3β Inhibitor for Modulating Tau Phosphorylation

(R)-BRD3731 has emerged as a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a critical enzyme implicated in the hyperphosphorylation of the microtubule-associated protein tau. This aberrant phosphorylation is a hallmark of several neurodegenerative disorders, including Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action on tau phosphorylation, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

Glycogen Synthase Kinase 3 (GSK3) exists in two highly similar isoforms, GSK3α and GSK3β.[1] Both are key regulators in numerous cellular processes.[1] Notably, GSK3β is a primary kinase responsible for phosphorylating tau protein at multiple sites.[2][3] In pathological conditions such as Alzheimer's disease, GSK3β becomes hyperactive, leading to the abnormal hyperphosphorylation of tau.[2] This pathological modification causes tau to detach from microtubules, leading to microtubule instability and the formation of neurofibrillary tangles (NFTs), a key pathological feature of Alzheimer's disease.

This compound exerts its therapeutic potential by selectively inhibiting the kinase activity of GSK3β. This selectivity is a crucial attribute, as off-target inhibition of GSK3α or other kinases could lead to unintended side effects. The inhibition of GSK3β by this compound is expected to reduce the hyperphosphorylation of tau, thereby preventing the downstream pathological cascade of microtubule destabilization and NFT formation.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative metrics defining the potency and selectivity of BRD3731, the racemate of which this compound is the active enantiomer.

| Parameter | Value | Target | Notes |

| IC50 | 15 nM | GSK3β | In vitro enzyme assay. |

| IC50 | 215 nM | GSK3α | Demonstrates 14-fold selectivity for GSK3β over GSK3α. |

| Kd | 3.3 µM | GSK3β | In a cellular context. |

| IC50 | 53 nM | GSK3β (D133E) | Reduced potency against this mutant highlights a specific binding interaction. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on its target enzyme.

Objective: To determine the IC50 values of this compound against GSK3β and GSK3α.

Materials:

-

Recombinant human GSK3β and GSK3α enzymes.

-

A suitable substrate peptide (e.g., a pre-phosphorylated peptide for GSK3).

-

ATP (adenosine triphosphate), radiolabeled with ³²P or ³³P.

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Phosphocellulose paper or other means to separate phosphorylated substrate from free ATP.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant GSK3β or GSK3α, and the substrate peptide.

-

Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding radiolabeled ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated radiolabeled ATP.

-

Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the engagement of a compound with its target protein within a cellular environment.

Objective: To determine the binding of this compound to GSK3β in intact cells.

Materials:

-

A relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

-

This compound.

-

Cell lysis buffer.

-

Equipment for heating samples at precise temperatures.

-

Western blotting reagents and antibodies against GSK3β.

Procedure:

-

Treat cultured cells with this compound or a vehicle control.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Divide the cell suspension into aliquots and heat them to a range of different temperatures.

-

Lyse the cells to separate the soluble protein fraction from the precipitated proteins.

-

Analyze the amount of soluble GSK3β in each sample using Western blotting.

-

Plot the amount of soluble GSK3β against the temperature for both the treated and untreated samples. A shift in the melting curve for the treated sample indicates target engagement.

Western Blotting for Phospho-Tau

This technique is used to quantify the levels of phosphorylated tau at specific epitopes in cell or animal models.

Objective: To assess the effect of this compound on the phosphorylation of tau at specific sites.

Materials:

-

Cell or tissue lysates from models treated with this compound.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., non-fat milk or BSA in TBST).

-

Primary antibodies specific for phosphorylated tau epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for detecting chemiluminescence.

Procedure:

-

Prepare protein lysates from cells or tissues treated with this compound.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against a specific phospho-tau site.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for total tau and a loading control (e.g., GAPDH or β-actin) for normalization.

-

Quantify the band intensities to determine the relative change in tau phosphorylation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding.

Caption: this compound inhibits active GSK3β, preventing tau hyperphosphorylation.

Caption: Workflow for analyzing this compound's effect on tau phosphorylation.

References

(R)-BRD3731 in Neurodegenerative Disease Models: A Technical Guide

(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in the pathogenesis of multiple neurodegenerative diseases.[1][2] GSK-3β is a key regulator of various cellular processes, including inflammation, apoptosis, and protein aggregation, which are hallmark features of neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.[3][4] This technical guide provides a comprehensive overview of the available data on this compound in neurodegenerative disease models, with a focus on its mechanism of action, experimental protocols, and quantitative outcomes.

Core Mechanism of Action

This compound exerts its effects by selectively inhibiting the β isoform of GSK-3. The in vitro inhibitory potency of this compound has been determined, showcasing its selectivity for GSK-3β over GSK-3α.[1]

| Compound | Target | IC50 |

| This compound | GSK-3β | 15 nM |

| GSK-3α | 215 nM |

This selectivity allows for the specific investigation of GSK-3β's role in disease processes. Inhibition of GSK-3β by this compound has been shown to modulate downstream signaling pathways, including those involved in neuroinflammation and cellular stress responses.

In Vitro Efficacy in a Neuroinflammation Model

The anti-inflammatory properties of this compound have been characterized in a microglial cell line model. Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation, a common feature of neurodegenerative diseases.

The following tables summarize the quantitative data from a study using the SIM-A9 microglial cell line stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Table 1: Cytotoxicity of this compound in SIM-A9 Microglial Cells

| Concentration (µM) | Cell Viability (% of Control) |

| 10 | No significant cytotoxicity |

| 20 | No significant cytotoxicity |

| 40 | No significant cytotoxicity |

| 80 | No significant cytotoxicity |

Table 2: Effect of this compound on Nitrite Production in LPS-Stimulated SIM-A9 Cells

| Concentration (µM) | Inhibition of Nitrite Production (%) |

| 10 | 20.12% |

| 20 | 52.78% |

| 40 | 59.44% |

Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated SIM-A9 Cells

| Concentration (µM) | Inhibition of IL-1β mRNA (%) | Inhibition of IL-6 mRNA (%) | Inhibition of TNF-α mRNA (%) |

| 10 | 75.67% | 42.14% | 40.8% |

| 20 | 92.75% | 54.57% | 62.87% |

Table 4: Effect of this compound on Pro-inflammatory Cytokine Protein Levels in LPS-Stimulated SIM-A9 Cells

| Concentration (µM) | Reduction of IL-1β Protein (%) | Reduction of IL-6 Protein (%) | Reduction of TNF-α Protein (%) |

| 20 | 89.57% | 47.85% | 74.62% |

Table 5: Effect of this compound on Microglial Activation Marker mRNA Expression in LPS-Stimulated SIM-A9 Cells

| Concentration (µM) | Inhibition of CD11b mRNA (%) | Inhibition of Iba1 mRNA (%) |

| 10 | 38.11% | 88.58% |

| 20 | 53.23% | 95.48% |

Table 6: Effect of this compound on Nrf2-Driven Antioxidant Gene Expression in LPS-Stimulated SIM-A9 Cells

| Concentration (µM) | Enhancement of HO-1 mRNA (%) | Enhancement of Osgin1 mRNA (%) |

| 10 | 36.56% | 125.69% |

| 20 | 73.99% | 237.19% |

Experimental Protocols

-

Cell Line: SIM-A9 microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 5% horse serum, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For inflammatory stimulation, cells are treated with 100 ng/mL lipopolysaccharide (LPS). This compound is added at the specified concentrations (typically 10-80 µM) either alone or in conjunction with LPS.

-

Plate SIM-A9 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound with or without LPS for 24 hours.

-

Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

Culture SIM-A9 cells in a 24-well plate and treat as described above.

-

After 24 hours, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. Nitrite concentration is determined using a sodium nitrite standard curve.

-

Following treatment, lyse the SIM-A9 cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and primers specific for the target genes (e.g., IL-1β, IL-6, TNF-α, CD11b, Iba1, HO-1, Osgin1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression.

-

Collect the cell culture supernatant after treatment.

-

Measure the concentration of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) using commercially available ELISA kits according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the protein concentrations based on a standard curve.

Signaling Pathways and Experimental Workflows

Discussion and Future Directions

The available in vitro data strongly suggest that this compound is a potent anti-inflammatory agent in microglial cells, acting through the selective inhibition of GSK-3β. It effectively reduces the production of pro-inflammatory mediators and markers of microglial activation while enhancing the expression of antioxidant genes. These findings provide a solid rationale for its investigation in neurodegenerative diseases where neuroinflammation is a key pathological component.

However, there is a notable absence of published in vivo studies specifically utilizing this compound in animal models of Alzheimer's, Parkinson's, or Huntington's disease. While the broader literature on other GSK-3β inhibitors demonstrates therapeutic potential in such models—including reduction of tau pathology, amelioration of amyloid-beta toxicity, and improved motor function—direct evidence for the efficacy of this compound in these contexts is needed.

Future research should focus on evaluating the pharmacokinetic and pharmacodynamic properties of this compound in vivo, its ability to cross the blood-brain barrier, and its efficacy in relevant animal models of neurodegeneration. Such studies will be crucial in determining the translational potential of this compound as a therapeutic agent for these devastating disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Association of glycogen synthase kinase-3β with Parkinson's disease (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-BRD3731 in Cancer Cell Lines: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-BRD3731 is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in numerous cellular processes, including cell proliferation, apoptosis, and differentiation. Dysregulation of GSK3β activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the available preclinical data on this compound and its racemate, BRD3731, in the context of cancer cell lines. The document summarizes quantitative data on its inhibitory activity and effects on cancer cell proliferation, details relevant experimental methodologies, and visualizes the key signaling pathways modulated by this compound.

Quantitative Data Summary

The following tables summarize the currently available quantitative data for this compound and its racemate, BRD3731. It is important to note that comprehensive screening data across a wide panel of cancer cell lines for the (R)-enantiomer is not extensively available in the public domain.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 | Selectivity (α vs β) | Reference |

| This compound | GSK3β | 1.05 µM | ~6.4-fold | [1] |

| GSK3α | 6.7 µM | [1] | ||

| BRD3731 (racemate) | GSK3β | 15 nM | ~14.3-fold | [1][2] |

| GSK3α | 215 nM | [2] |

Table 2: Effects on Cancer Cell Lines

| Compound | Cell Line | Assay | Concentration | Effect | Reference |

| BRD3731 (racemate) | HL-60 (Human promyelocytic leukemia) | Western Blot | 20 µM | Decreased p-β-catenin (S33/37/T41), Increased p-β-catenin (S675) | |

| BRD3731 (racemate) | TF-1 (Human erythroleukemia) | Colony Formation | 10-20 µM | Impaired colony formation | |

| BRD3731 (racemate) | MV4-11 (Human acute myeloid leukemia) | Colony Formation | 10-20 µM | Increased colony-forming ability |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in the quantitative data summary. Specific parameters for experiments with this compound should be optimized based on the cell line and experimental goals.

In Vitro Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

-

Purified recombinant human GSK3α and GSK3β enzymes

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP

-

GSK3 substrate (e.g., a synthetic peptide such as HSSPHQS(p)EDEEE)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add a fixed concentration of GSK3α or GSK3β enzyme to each well of a 384-well plate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the GSK3 substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system as per the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of β-catenin Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of β-catenin in cancer cells following treatment with this compound.

Materials:

-

HL-60 cells (or other cancer cell lines of interest)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-β-catenin (Ser33/37/Thr41), anti-phospho-β-catenin (Ser675), anti-total β-catenin, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed HL-60 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated β-catenin to total β-catenin and the loading control.

Colony Formation Assay

This assay assesses the ability of single cancer cells to undergo sustained proliferation and form colonies after treatment with this compound.

Materials:

-

TF-1 or MV4-11 cells (or other cancer cell lines)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the compound.

-

After the incubation period, wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Signaling Pathways and Visualizations

This compound exerts its effects primarily through the inhibition of GSK3β, a key node in multiple signaling pathways crucial for cancer cell survival and proliferation. The following diagrams, generated using the DOT language, illustrate the core signaling cascades affected by this compound.

Wnt/β-catenin Signaling Pathway